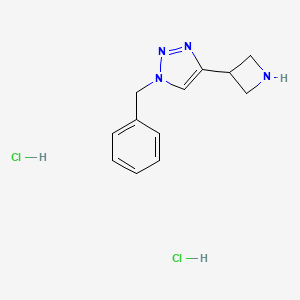

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride

Description

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound featuring a triazole core substituted with a benzyl group at position 1 and an azetidine ring at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVUFGLLFGOYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the triazole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .

Industrial Production Methods

For industrial production, green and cost-effective synthetic methods are preferred. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize green oxidation reactions in microchannel reactors to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the azetidine or triazole rings.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl and chlorophenyl substituents in increase lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration.

- Extended Heterocycles : The pyrrolopyrimidine-azetidine hybrid in introduces a fused aromatic system, likely targeting nucleotide-binding domains in kinases .

Pharmacological and Physicochemical Properties

- Solubility: Dihydrochloride salts (target compound and ) exhibit higher aqueous solubility than neutral forms (e.g., ), critical for intravenous formulations.

- Bioactivity: The benzyl group in the target compound and may enhance interactions with hydrophobic enzyme pockets.

- Metabolic Stability : Fluorinated or trifluoromethylated analogs (e.g., ) resist oxidative degradation, whereas azetidine-containing compounds (target and ) may undergo ring-opening metabolism in hepatic systems.

Biological Activity

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound notable for its dual azetidine and triazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₄. It features a unique combination of azetidine and triazole rings, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄ |

| SMILES | C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3 |

| InChI | InChI=1S/C12H14N4/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11/h1-5,9,11,13H,6-8H2 |

| Predicted CCS (Ų) | 143.8 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The azetidine and triazole rings enable binding to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies reveal that it induces apoptosis in various cancer cell lines, including prostate and kidney cancer cells.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| Prostate Cancer | 10 ± 2 |

| Kidney Cancer | 15 ± 3 |

Case Study: A recent study investigated the effects of this compound on prostate cancer cells. Results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 9, leading to apoptosis.

Comparative Analysis

When compared to similar compounds, the unique structure of this compound enhances its binding affinity to biological targets.

| Compound | Biological Activity |

|---|---|

| 4-(Azetidin-3-yl)benzonitrile hydrochloride | Moderate antimicrobial activity |

| 4-(Azetidin-3-yl)morpholine dihydrochloride | Low anticancer activity |

| 4-(Azetidin-3-yldiphenylmethanol | High anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.